Mal-PEG5-acid

Vue d'ensemble

Description

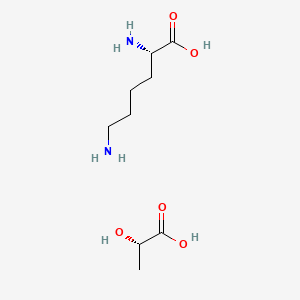

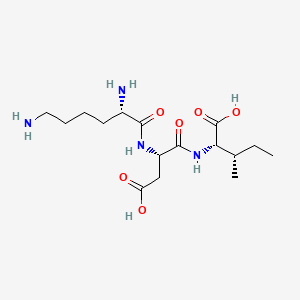

Mal-PEG5-acid is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

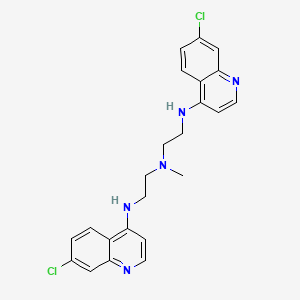

Mal-PEG5-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

The molecular formula of Mal-PEG5-acid is C17H27NO9 . Its InChI code is 1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) .

Chemical Reactions Analysis

The maleimide group in Mal-PEG5-acid will react with a thiol group to form a covalent bond . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Physical And Chemical Properties Analysis

Mal-PEG5-acid has a molecular weight of 389.4 g/mol . It is a liquid at room temperature and should be stored at -20°C .

Applications De Recherche Scientifique

Enhancing the Circulation Half-Life of Biopharmaceuticals

Mal-PEG5-acid is utilized in the N-terminal modification of biopharmaceuticals to enhance their circulation half-life. For instance, Mal-PEG5-acid was employed in the site-specific PEGylation of Thymosin alpha 1 (Tα1), an immune-modulating agent. The modified Tα1 (Mal-Tα1) demonstrated significantly increased immunoactivity and a longer circulation half-life compared to its counterparts, showcasing the potential of Mal-PEG5-acid in enhancing the efficacy and longevity of biopharmaceuticals (Peng et al., 2019).

Quantitative Analysis in Thiol PEGylation Reaction Mixtures

In the realm of drug delivery studies, Mal-PEG5-acid derivatives like methoxy(polyethylene glycol)-maleimide (mPEG-mal) are pivotal for the thiol PEGylation of protein molecules. However, their quantitative analysis is challenging due to degradation in aqueous media. A novel spectrophotometric method was developed to quantify free and protein-bound mPEG-mal in thiol PEGylation reaction mixtures, addressing the analytical challenges and contributing significantly to the field of drug delivery (Nanda et al., 2016).

Understanding Degradation Mechanisms

The study of Mal-PEG5-acid's degradation mechanisms is vital for accurate characterization and stability analysis of PEGylated proteins. For example, the loss of intact PEG chains during routine SDS-PAGE analysis of PEG-maleimide-modified proteins was observed, indicating a thiol-independent thioether cleavage. This finding sheds light on another potential degradation route for maleimide-thiol conjugates, emphasizing the need for comprehensive understanding and accurate characterization techniques (Zhang et al., 2015).

Drug Delivery and Targeted Therapy

Mal-PEG5-acid is instrumental in the development of targeted drug delivery systems. For instance, multifunctional dendrimer-based carrier systems modified with Mal-PEG5-acid were used for targeted therapy of liver cancer cells. The modification enhanced the targeting and therapeutic efficacy, showcasing the crucial role of Mal-PEG5-acid in the development of effective cancer therapies (Fu et al., 2014).

Programmable Material Degradation

Mal-PEG5-acid derivatives are utilized in designing programmable materials for biomedical applications. For example, a study employed PEG-NB-Mal, a derivative of Mal-PEG5-acid, to create functional hydrogels with programmable degradation properties. These hydrogels have potential applications in controlled drug release and the design of smart materials (Wei et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYDLVZXYONWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG5-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.